3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(5-amino-2-methylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-2-3-7(11)4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUCIZYMYKEDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=O)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Amino-2-methylbenzoic Acid Derivatives with Urea
One of the most common approaches involves the reaction of 5-amino-2-methylbenzoic acid derivatives with urea. Under acidic conditions, this reaction facilitates the formation of the imidazolidine-2,4-dione ring via intramolecular cyclization. The process typically proceeds as follows:
- Reagents: 5-Amino-2-methylbenzoic acid, urea
- Solvent: Ethanol or methanol
- Conditions: Heating at reflux (80–100°C) for several hours (generally 4–8 hours)
- Mechanism: The amino acid derivative reacts with urea, forming an intermediate that cyclizes to produce the imidazolidine-2,4-dione core (Figure 1).
Condensation of 5-Amino-2-methylbenzoic Acid with Isocyanates or Derivatives
Another route involves the use of isocyanates, such as phenyl isocyanate, which reacts with amino groups to form carbamoyl intermediates that cyclize under thermal or acidic conditions:
- Reagents: 5-Amino-2-methylbenzoic acid, phenyl isocyanate
- Solvent: Ethanol or acetic acid
- Conditions: Reflux with stirring, often with catalysts like p-toluenesulfonic acid
- Outcome: Formation of the imidazolidine ring with high regioselectivity
Multi-step Synthesis via Intermediates
Research indicates that multi-step syntheses involving intermediate compounds such as 5,5-diphenylimidazolidine-2,4-dione can be adapted:
- Step 1: Synthesis of diphenylimidazolidine-2,4-dione via condensation of benzil and urea under reflux.
- Step 2: Functionalization at the 3-position through substitution or oxidation to introduce the amino group, followed by methylation of the phenyl ring.
Data Table of Preparation Methods
| Method | Precursors | Reagents | Solvent | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| A | 5-Amino-2-methylbenzoic acid + Urea | Urea | Ethanol | Reflux 4-8 hrs | 70–74 | Cyclization via intramolecular condensation |
| B | 5-Amino-2-methylbenzoic acid + Phenyl isocyanate | Phenyl isocyanate | Ethanol/Acetic acid | Reflux, acid catalysis | 65–72 | Nucleophilic addition and cyclization |
| C | Diphenylimidazolidine-2,4-dione derivatives | Urea, benzil | Ethanol | Reflux 6–10 hrs | 60–75 | Multi-step synthesis involving intermediate formation |
Research Findings and Notes
- Efficiency and Yields: The synthesis of imidazolidine derivatives, including the target compound, typically yields 70–74% in optimized conditions, as reported in recent studies focusing on hydantoin analogs.
- Reaction Optimization: Use of catalysts such as p-toluenesulfonic acid or microwave irradiation can significantly improve yields and reduce reaction times.
- Solvent Choice: Ethanol and methanol are preferred due to their polarity, facilitating nucleophilic attack and cyclization, while recrystallization from ethanol ensures high purity.
Additional Considerations
- Purification: Recrystallization remains the most common purification method, often from ethanol or ethanol-water mixtures.
- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), IR spectroscopy, and NMR are employed to monitor reaction progress and confirm product formation.
- Safety and Scalability: Reactions involving urea and isocyanates require appropriate safety measures; continuous flow reactors are increasingly used for scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazolidine-2,4-dione ring can be reduced to form imidazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Imidazolidine derivatives with reduced ring structures.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- This may lower aqueous solubility and alter receptor-binding profiles .
- 5-(4-Dimethylamino-benzylidene)-imidazolidine-2,4-dione (CAS: 137920-44-6): The dimethylamino group is electron-donating, enhancing conjugation through the benzylidene moiety.
Amino Group Variations
- 3-Amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione: The hydroxyl and chloro substituents create a dihedral angle of 53.95° between the aromatic and hydantoin rings, reducing planarity. Intermolecular O–H···O/N interactions stabilize the crystal lattice, suggesting solid-state packing differences compared to the target compound .
Alkyl and Aromatic Substitutions
- This contrasts with the phenyl substitution in the target compound, which maintains aromatic interactions .
5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione (CAS: 1052552-58-5):
The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and resistance to oxidation. However, its hydrophobicity may limit solubility in polar solvents .
Pharmacological Implications
- 3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride (CAS: 1803562-16-4): The ethyl group at the 5-position and protonated amino group improve salt formation, enhancing bioavailability. This highlights the role of alkyl chains in modulating pharmacokinetics .
Data Table: Key Structural and Property Comparisons
Biological Activity
3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound typically involves the reaction of appropriate amino acids with isocyanates or other reagents that facilitate the formation of the imidazolidine ring. The chemical structure can be represented as follows:
This compound features an imidazolidine core, which is known for its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It can modulate receptor functions by interacting with binding sites, influencing cellular responses such as proliferation and apoptosis.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazolidine compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens in vitro .
- Anticonvulsant Properties : Some imidazolidine derivatives are investigated for their potential anticonvulsant effects. The mechanism may involve modulation of neurotransmitter release or inhibition of neuronal excitability .
- Anti-inflammatory Effects : There is evidence suggesting that imidazolidine derivatives can reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Antinociceptive Effects : A study involving a related compound demonstrated significant reductions in pain responses in animal models. The compound was administered at varying doses (250 mg/kg and 500 mg/kg), showing a decrease in writhing behavior indicative of antinociceptive activity .
- Cardiovascular Impact : Another investigation focused on the cardiovascular effects of imidazolidine derivatives. In vivo administration resulted in dose-dependent hypotension and bradycardia in rats, suggesting potential applications in managing hypertension .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated through various assays. The results indicated that at certain concentrations, the compound did not exhibit significant cytotoxicity against normal cell lines, highlighting a favorable safety profile .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing 3-(5-Amino-2-methylphenyl)imidazolidine-2,4-dione, and how are reaction conditions optimized?
The synthesis of imidazolidinedione derivatives typically involves condensation reactions between substituted phenyl precursors and carbonyl-containing reagents. For example, in analogous compounds like 5-methyl-5-(4-(trifluoromethoxy)phenyl)imidazolidine-2,4-dione, the reaction proceeds via alkylation of the imidazolidinedione core with α-halo ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (60–80°C). Yields can vary (25–59%) depending on steric and electronic effects of substituents . Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysis : Base catalysts (e.g., NaH) improve deprotonation of the imidazolidinedione nitrogen.
- Temperature control : Prolonged reflux (2–4 hours) ensures complete reaction while minimizing side products.
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns and regiochemistry. For instance, methyl groups on the phenyl ring appear as singlets (δ 1.77 ppm), while aromatic protons show coupling patterns in the δ 7.0–8.0 ppm range .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Ultra-Performance Liquid Chromatography (UPLC) : Quantifies purity (>95%) and detects trace impurities using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for fluorophenyl analogs .
Advanced Research Questions
Q. How can computational methods enhance the design of novel derivatives or reaction pathways?
Integrating computational and experimental workflows accelerates reaction discovery:
- Quantum Chemical Calculations : Tools like Gaussian or ORCA predict transition states and thermodynamic stability of intermediates. For example, ICReDD combines reaction path searches with density functional theory (DFT) to identify energetically favorable pathways .
- Machine Learning (ML) : ML models trained on reaction databases (e.g., Reaxys) suggest optimal conditions (solvent, catalyst) for imidazolidinedione functionalization .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, guiding solvent selection .
Q. What experimental design strategies mitigate variability in synthetic yields or spectral data?
- Factorial Design : Systematic variation of factors (temperature, molar ratios) identifies critical parameters. For instance, a 2³ factorial design (temperature, solvent polarity, catalyst loading) can isolate interactions affecting yield .
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes multi-variable systems, reducing trial-and-error approaches .
- Control Experiments : Repeating reactions with deuterated reagents or inert atmospheres (Ar/N₂) clarifies side-reaction mechanisms .
Q. How should researchers address contradictions in spectroscopic or synthetic data?
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using ACD/Labs or MestReNova) to resolve ambiguities in regiochemistry .
- Isotopic Labeling : ¹³C-labeled reactants track carbon migration during cyclization .
- Batch Analysis : Statistical evaluation of multiple synthetic batches (e.g., ANOVA) distinguishes systematic errors (e.g., impure reagents) from stochastic variability .
Q. What methodologies ensure reproducibility in scaling up laboratory-scale syntheses?
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression in real-time .
- Kinetic Studies : Determining rate laws (e.g., via pseudo-first-order kinetics) identifies rate-limiting steps for scale-up .
- Green Chemistry Metrics : Atom economy and E-factor calculations minimize waste during optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
